N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c1-30-21-14-8-13-19-15-22(31-24(19)21)20-16-32-26(27-20)28-25(29)23(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-16,23H,1H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSVGWXRLWTEEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Methoxy-1-Benzofuran-2-yl Moiety
The benzofuran core is typically synthesized via acid- or base-catalyzed cyclization of substituted phenols. For the 7-methoxy derivative, resorcinol derivatives serve as precursors:
Methoxylation :
- Starting with 2,4-dihydroxyacetophenone, selective methylation at the 7-position is achieved using dimethyl sulfate or methyl iodide in the presence of potassium carbonate.
- Example:
$$
\text{2,4-Dihydroxyacetophenone} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3} \text{7-Methoxy-2,4-dihydroxyacetophenone}
$$
Cyclization :
Thiazole Ring Formation
The thiazole ring is constructed via the Hantzsch thiazole synthesis , which involves α-halo ketones and thioamides:
Preparation of α-Bromo Ketone :
Thiazole Cyclization :
- Reaction with thioamide derivatives (e.g., thiourea) in ethanol/water under reflux yields the 4-(7-methoxybenzofuran-2-yl)-1,3-thiazol-2-amine.
- Example:
$$
\text{Thiourea} + \alpha\text{-Bromo ketone} \xrightarrow{\Delta} \text{4-(7-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine}
$$ - Key conditions : 80°C, 12 hours (yield: 70–85%).
Amidation with Diphenylacetyl Chloride
The final step involves coupling the thiazol-2-amine with diphenylacetyl chloride:
Diphenylacetyl Chloride Synthesis :
Amide Bond Formation :
- The thiazol-2-amine reacts with diphenylacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
$$
\text{4-(7-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine} + \text{Diphenylacetyl chloride} \xrightarrow{\text{TEA}} \text{Target compound}
$$ - Key conditions : 0–5°C, 2 hours (yield: 60–75%).
- The thiazol-2-amine reacts with diphenylacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Alternative Synthetic Routes
Palladium-Catalyzed Cross-Coupling
For regioselective thiazole functionalization, Suzuki-Miyaura coupling has been employed in analogous systems:
- A pre-formed 4-bromo-thiazole intermediate couples with 7-methoxybenzofuran-2-boronic acid using Pd(PPh₃)₄ and Na₂CO₃.
- Example:
$$
\text{4-Bromo-thiazol-2-amine} + \text{Benzofuran boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{4-(7-Methoxybenzofuran-2-yl)-1,3-thiazol-2-amine}
$$ - Key conditions : DME/H₂O, 80°C, 24 hours (yield: 50–65%).
Solid-Phase Synthesis
Adapted from triazolethione methodologies, resin-bound intermediates enable stepwise assembly:
- Polystyrene-supported selanylmethyl resins facilitate sequential coupling of benzofuran and thiazole precursors.
- Advantages: Simplified purification, scalability for industrial production.
Optimization and Challenges
Reaction Condition Optimization
| Step | Solvent | Catalyst/Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzofuran cyclization | Acetic anhydride | PPA | 120°C | 78 |
| Thiazole formation | Ethanol/water | None | 80°C | 82 |
| Amidation | DCM | TEA | 0–5°C | 68 |
Key Challenges
- Regioselectivity : Ensuring the benzofuran group attaches at the thiazole’s 4-position requires precise control of stoichiometry and catalysts.
- Steric Hindrance : Bulky diphenyl groups may reduce amidation efficiency; slow addition of acid chloride mitigates this.
- Purification : Silica gel chromatography or recrystallization (e.g., heptane/ethyl acetate) is critical for isolating high-purity product.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Compound A : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide ()
- Structural Differences : Replaces the benzofuran moiety with a dichlorophenyl group.
- The dihedral angle between the dichlorophenyl and thiazole rings (61.8°) contrasts with the likely planar benzofuran-thiazole system, affecting molecular stacking and target interactions .
Compound B: N-[4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-phenoxybenzamide ()
- Structural Differences: Substitutes diphenylacetamide with phenoxybenzamide.
- This may enhance solubility while diminishing lipophilicity, influencing bioavailability .
Compound C : N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide ()
- Structural Differences : Benzothiazole replaces benzofuran; fluorophenyl substitutes diphenyl.
- The fluorine atom introduces electronegativity, enhancing hydrogen-bonding capacity compared to the methoxy group .
Substituent Effects on Bioactivity
- Methoxy Group (Target Compound) : Electron-donating, enhances aromaticity and may stabilize interactions with hydrophobic enzyme pockets (e.g., COX/LOX inhibitors, as seen in ) .
- Phenoxy vs. Diphenyl (Compound B): Phenoxy’s ether linkage offers flexibility and hydrogen-bonding sites, whereas diphenyl provides steric hindrance, possibly reducing off-target interactions .
Physicochemical and Spectral Properties
Biological Activity
N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide is a compound of significant interest in pharmacological research due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The compound contains several functional groups that contribute to its biological activity:
- Benzofuran moiety : Known for various pharmacological effects.
- Thiazole ring : Often associated with antimicrobial and anticancer properties.
- Diphenylacetamide structure : Enhances lipophilicity, potentially improving bioavailability.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound may inhibit cyclooxygenase (COX) enzymes, which are pivotal in inflammatory pathways. This inhibition could lead to reduced inflammation and pain relief.
- Cell Proliferation Modulation : Molecular docking studies suggest significant interactions with kinases involved in cell proliferation and survival pathways, indicating potential anticancer activity.
- Antimicrobial Activity : Similar compounds have shown efficacy against various pathogens, suggesting that this compound may also possess antimicrobial properties.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound Name | Structural Features | Biological Activity | Reference |
|---|---|---|---|
| This compound | Benzofuran & Thiazole | Anticancer, Anti-inflammatory | |
| 4-Amino-N-(thiazol-2-yl)benzenesulfonamides | Thiazole derivative | Anticonvulsant | |
| Psoralen | Benzofuran derivative | Antimicrobial, Anticancer |
Study 1: Anticancer Potential
A study investigated the anticancer effects of benzofuran derivatives similar to this compound. The findings indicated that these compounds could significantly reduce the viability of cancer cell lines (IC50 values ranging from 0.02 to 0.08 μmol/mL), showcasing their potential as anticancer agents compared to standard treatments like doxorubicin .
Study 2: Anti-inflammatory Effects
In vitro assays demonstrated that compounds structurally related to this compound inhibited COX enzymes effectively. This inhibition correlated with reduced levels of pro-inflammatory cytokines in cell cultures treated with these compounds .
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, and how are they determined experimentally?
- Answer : The compound's molecular formula is C21H18N2O4S (molecular weight: 394.45 g/mol). Key properties include:
- SMILES :
COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(O3)C(=CC=C4)OC - InChIKey :
RUSYQLRBRDITBY-UHFFFAOYSA-N - PubChem CID : 41645412
Experimental characterization typically employs: - Nuclear Magnetic Resonance (NMR) : To confirm aromatic protons (benzofuran and diphenyl groups) and methoxy substituents.
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% purity is standard for research use).
- Mass Spectrometry (MS) : To validate molecular weight via [M+H]+ or [M−H]− peaks .
Q. What synthetic routes are commonly used to prepare this compound, and what reagents are critical for its formation?
- Answer : Synthesis involves sequential functionalization of the benzofuran and thiazole cores. A typical route includes:
Benzofuran-thiazole coupling : Using Suzuki-Miyaura or Buchwald-Hartwig amination to link the 7-methoxybenzofuran moiety to the thiazole ring.
Acetamide formation : Reacting the intermediate with diphenylacetyl chloride in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane under reflux.
Key reagents include coupling agents (e.g., Pd catalysts for cross-coupling) and bases (e.g., NaH for deprotonation). Solvents like DMF or DCM are critical for solubility .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Answer :
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
- Answer : Systematic optimization involves:
- Temperature control : Lower temperatures (0–25°C) minimize side reactions during thiazole-acetamide coupling.
- Catalyst screening : Palladium-based catalysts (e.g., Pd(PPh3)4) enhance cross-coupling efficiency.
- pH adjustment : Maintaining basic conditions (pH 8–9) stabilizes intermediates.
Example : A 15% yield increase was reported when replacing DMF with THF in the benzofuran-thiazole coupling step, reducing solvent polarity and by-product formation .
Q. What strategies resolve contradictions in biological activity data across studies?
- Answer : Contradictions often arise from:
- Purity variations : Impurities >5% can skew bioassay results. Repetition with HPLC-validated batches is critical.
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. ethanol) affect IC50 values.
Methodological fix : Standardize protocols using guidelines from journals like Journal of Medicinal Chemistry, including controls for solvent cytotoxicity and batch-to-batch consistency .
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
- Answer :
- Molecular docking : Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina.
- QSAR modeling : Relate structural features (e.g., methoxy group position) to activity trends.
Case study : A derivative with a 4-fluorophenyl substitution showed 3x higher binding affinity to EGFR in silico, validated via SPR assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
